molecular formula C17H15F4N3O2 B2684341 N-[(4-fluorophenyl)methyl]-3-{[2-(trifluoromethyl)pyridin-4-yl]oxy}azetidine-1-carboxamide CAS No. 2380141-83-1

N-[(4-fluorophenyl)methyl]-3-{[2-(trifluoromethyl)pyridin-4-yl]oxy}azetidine-1-carboxamide

Cat. No.: B2684341
CAS No.: 2380141-83-1
M. Wt: 369.32
InChI Key: BVGBTSCBQQABBN-UHFFFAOYSA-N
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Description

N-[(4-fluorophenyl)methyl]-3-{[2-(trifluoromethyl)pyridin-4-yl]oxy}azetidine-1-carboxamide is a synthetic organic compound that belongs to the class of azetidine derivatives This compound is characterized by the presence of a fluorophenyl group, a trifluoromethyl-substituted pyridine ring, and an azetidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-fluorophenyl)methyl]-3-{[2-(trifluoromethyl)pyridin-4-yl]oxy}azetidine-1-carboxamide typically involves multiple steps, including the formation of the azetidine ring and the introduction of the fluorophenyl and trifluoromethyl-pyridine groups. One common synthetic route involves the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through a cyclization reaction of a suitable precursor, such as an amino alcohol or an amino halide, under basic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced through a nucleophilic substitution reaction using a fluorobenzyl halide and a suitable nucleophile.

    Introduction of the Trifluoromethyl-Pyridine Group: The trifluoromethyl-pyridine group can be introduced through a coupling reaction, such as the Suzuki-Miyaura coupling, using a trifluoromethyl-pyridine boronic acid and a suitable aryl halide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions, as well as the development of continuous flow processes for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-[(4-fluorophenyl)methyl]-3-{[2-(trifluoromethyl)pyridin-4-yl]oxy}azetidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride to form corresponding reduced products.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced derivatives.

Scientific Research Applications

N-[(4-fluorophenyl)methyl]-3-{[2-(trifluoromethyl)pyridin-4-yl]oxy}azetidine-1-carboxamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for the treatment of various diseases.

    Industry: The compound is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-[(4-fluorophenyl)methyl]-3-{[2-(trifluoromethyl)pyridin-4-yl]oxy}azetidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to specific receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological or therapeutic application being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-[(4-chlorophenyl)methyl]-3-{[2-(trifluoromethyl)pyridin-4-yl]oxy}azetidine-1-carboxamide
  • N-[(4-bromophenyl)methyl]-3-{[2-(trifluoromethyl)pyridin-4-yl]oxy}azetidine-1-carboxamide
  • N-[(4-methylphenyl)methyl]-3-{[2-(trifluoromethyl)pyridin-4-yl]oxy}azetidine-1-carboxamide

Uniqueness

N-[(4-fluorophenyl)methyl]-3-{[2-(trifluoromethyl)pyridin-4-yl]oxy}azetidine-1-carboxamide is unique due to the presence of the fluorophenyl group, which can impart distinct chemical and biological properties compared to similar compounds with different substituents

Properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15F4N3O2/c18-12-3-1-11(2-4-12)8-23-16(25)24-9-14(10-24)26-13-5-6-22-15(7-13)17(19,20)21/h1-7,14H,8-10H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVGBTSCBQQABBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)NCC2=CC=C(C=C2)F)OC3=CC(=NC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15F4N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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